1-(3-chloro-2-fluorophenyl)ethanone
Overview
Description
3’-Chloro-2’-fluoroacetophenone: is an organic compound with the molecular formula C8H6ClFO . It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 3’ position and a fluorine atom at the 2’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3’-Chloro-2’-fluoroacetophenone involves the Friedel-Crafts acylation of fluorobenzene with chloracetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out under controlled temperature conditions to ensure high selectivity and yield .
Industrial Production Methods:
In an industrial setting, the production of 3’-Chloro-2’-fluoroacetophenone can be scaled up using similar Friedel-Crafts acylation methods. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions:
3’-Chloro-2’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include substituted acetophenones with different functional groups replacing chlorine or fluorine.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or other reduced derivatives
Scientific Research Applications
Chemistry:
3’-Chloro-2’-fluoroacetophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities .
Industry:
In the chemical industry, 3’-Chloro-2’-fluoroacetophenone is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3’-Chloro-2’-fluoroacetophenone in chemical reactions involves the activation of the carbonyl group and the aromatic ring. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, including nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
- 2’-Chloro-3’-fluoroacetophenone
- 3’-Chloro-4’-fluoroacetophenone
- 2’-Fluoro-4’-chloroacetophenone
Comparison:
3’-Chloro-2’-fluoroacetophenone is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, 3’-Chloro-2’-fluoroacetophenone may exhibit different chemical and physical properties, such as melting point, boiling point, and solubility, which can affect its suitability for various applications .
Properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDLNEIXOUIAQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455736 | |
Record name | 3'-Chloro-2'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161957-59-1 | |
Record name | 3'-Chloro-2'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.